![molecular formula C8H12O2 B2622883 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol CAS No. 2413848-15-2](/img/structure/B2622883.png)
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
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Description
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol, also known as oxabicycloheptaneol, is a synthetic compound that has been the focus of scientific research due to its potential applications in drug development. 2.1.02,5]nonan-3-ol.
Scientific Research Applications
- Application : Researchers explore EN300-26621885 as a scaffold for creating novel peptidomimetics with improved stability, bioavailability, and target specificity. By modifying its substituents, they aim to develop potent drug candidates for various diseases .
- Application : EN300-26621885, with its unique cyclopentane ring system, serves as a valuable precursor for synthesizing constrained amino acid derivatives. These derivatives enhance peptide stability and binding affinity, making them promising candidates for drug development .
- Application : Researchers investigate its potential as an inhibitor of glycosidase enzymes, particularly alpha-mannosidase 2 . By blocking these enzymes, EN300-26621885 could modulate glycoprotein processing and potentially impact diseases related to glycosylation defects .
- Application : Scientists explore EN300-26621885’s interactions with enzymes, elucidating its binding modes and catalytic effects. Such insights contribute to our understanding of enzymatic processes and may inspire new therapeutic strategies .
- Application : Researchers develop innovative synthetic routes to access this compound efficiently. These methodologies contribute to the broader field of organic synthesis and inspire novel strategies for constructing complex molecules .
- Application : Scientists use techniques like NMR spectroscopy and computational modeling to explore its conformational preferences, solvation effects, and intermolecular interactions. Understanding its 3D structure aids in drug design and molecular recognition studies .
Peptidomimetics and Drug Design
Constrained Amino Acid Derivatives
Glycosidase Inhibition
Chemical Biology and Enzyme Mechanisms
Synthetic Methodology Development
Biophysical Studies and Conformational Analysis
properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFLKBRPFUGSY-BZCSJUTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)CC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C[C@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol |
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